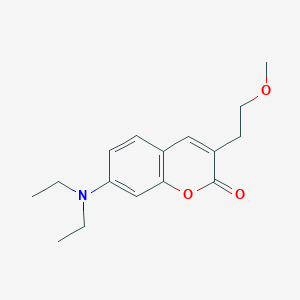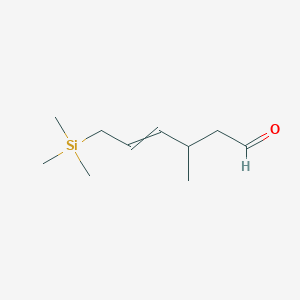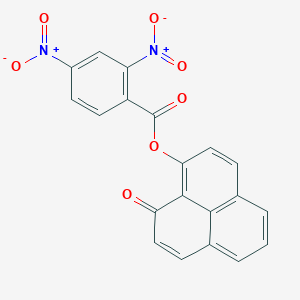
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate is a complex organic compound that features a phenalenone core linked to a dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-oxophenalen-1-yl) 2,4-dinitrobenzoate typically involves the esterification of 9-oxophenalen-1-ol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The phenalenone core can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups in the dinitrobenzoate moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Further oxidized phenalenone derivatives.
Reduction: 9-oxophenalen-1-yl 2,4-diaminobenzoate.
Substitution: 9-oxophenalen-1-ol and 2,4-dinitrobenzoic acid.
Scientific Research Applications
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of (9-oxophenalen-1-yl) 2,4-dinitrobenzoate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, the nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
(9-oxophenalen-1-yl) benzoate: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
(9-oxophenalen-1-yl) 4-nitrobenzoate: Contains only one nitro group, leading to intermediate properties between the parent compound and (9-oxophenalen-1-yl) 2,4-dinitrobenzoate.
Phenalenone derivatives: Share the phenalenone core but differ in the substituents attached, affecting their overall properties and applications.
Uniqueness
This compound is unique due to the presence of two nitro groups, which enhance its reactivity and potential for generating ROS. This makes it particularly interesting for applications in medicinal chemistry and materials science.
Properties
CAS No. |
138614-76-3 |
|---|---|
Molecular Formula |
C20H10N2O7 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate |
InChI |
InChI=1S/C20H10N2O7/c23-16-8-4-11-2-1-3-12-5-9-17(19(16)18(11)12)29-20(24)14-7-6-13(21(25)26)10-15(14)22(27)28/h1-10H |
InChI Key |
FBLNDUZDNHRCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC(=O)C3=C(C=C2)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


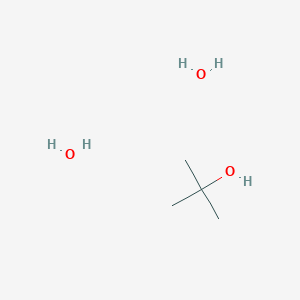
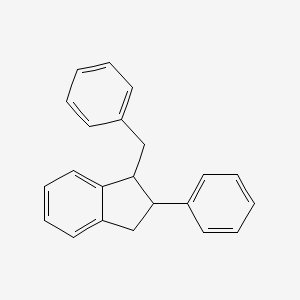
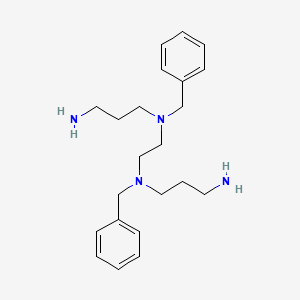
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
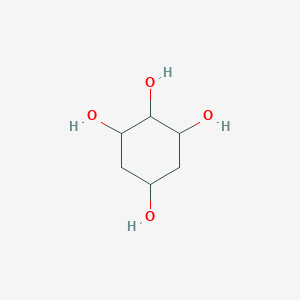
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)
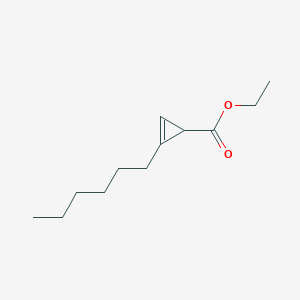
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
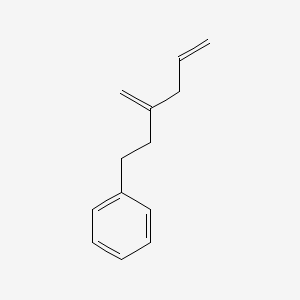
![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
